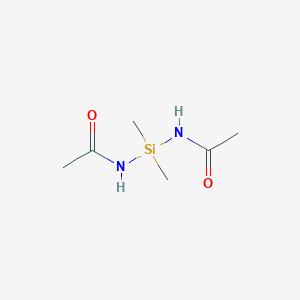

N,N'-(Dimethylsilanediyl)diacetamide

Descripción

N,N'-(Dimethylsilanediyl)diacetamide is a hypothetical organosilicon compound featuring a central dimethylsilanediyl group (–Si(CH₃)₂–) flanked by two acetamide moieties. These analogues differ in their central bridging units (e.g., ethylene, nitroazanediyl, biphenyl), which significantly influence their physicochemical properties, reactivity, and applications.

Propiedades

Número CAS |

61550-12-7 |

|---|---|

Fórmula molecular |

C6H14N2O2Si |

Peso molecular |

174.27 g/mol |

Nombre IUPAC |

N-[acetamido(dimethyl)silyl]acetamide |

InChI |

InChI=1S/C6H14N2O2Si/c1-5(9)7-11(3,4)8-6(2)10/h1-4H3,(H,7,9)(H,8,10) |

Clave InChI |

ICABREOGAMBBNI-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N[Si](C)(C)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Dimethylsilanediyl)diacetamide typically involves the reaction of dimethylsilanediyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:

[ \text{(CH}_3\text{)_2SiCl}_2 + 2 \text{CH}_3\text{CONH}_2 \rightarrow \text{(CH}_3\text{)_2Si(CONHCH}_3\text{)_2} + 2 \text{HCl} ]

The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N,N’-(Dimethylsilanediyl)diacetamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the highest quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N’-(Dimethylsilanediyl)diacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the acetamide groups to amines.

Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N,N’-(Dimethylsilanediyl)diacetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N,N’-(Dimethylsilanediyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various substrates, influencing their chemical and biological activities. The presence of the dimethylsilanediyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Comparación Con Compuestos Similares

Diacetamide (CAS 625-77-4)

N,N'-Diacetylethylenediamine (DAED)

- Structure : Ethylene linker enhances flexibility and solubility in aqueous media.

- Comparison : The ethylene spacer may reduce steric hindrance compared to rigid linkers, facilitating nucleophilic reactions.

N,N′-((nitroazanediyl)bis(methylene))diacetamide

N,N'-(biphenyl-4,4'-diyl)diacetamide

- Hazards: Classified as a carcinogen (IARC) due to structural similarity to benzidine derivatives .

Hypothetical N,N'-(Dimethylsilanediyl)diacetamide

- Inferred Properties: The silicon-based linker (–Si(CH₃)₂–) may confer unique traits: Thermal Stability: Silicon’s lower electronegativity could reduce polarity, increasing hydrophobicity and thermal resistance. Reactivity: Potential for siloxane formation under acidic/basic conditions, unlike carbon-linked analogues.

- Data Gaps: No experimental data on synthesis, toxicity, or applications exists in the provided evidence.

Actividad Biológica

N,N'-(Dimethylsilanediyl)diacetamide is a compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Overview of N,N'-(Dimethylsilanediyl)diacetamide

N,N'-(Dimethylsilanediyl)diacetamide is characterized by its silane structure, which contributes to its unique chemical properties. This compound is often studied for its potential applications in drug delivery systems and as a solvent in pharmaceutical formulations. Its biological activity is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.

Antibacterial Properties

Research indicates that N,N'-(Dimethylsilanediyl)diacetamide exhibits significant antibacterial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as a disruptor of membrane integrity. This property makes it a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

The compound has also shown promise in treating inflammatory conditions. In vitro studies demonstrated that N,N'-(Dimethylsilanediyl)diacetamide can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This suggests potential applications in managing diseases characterized by chronic inflammation.

Thyroid Hormone Interaction

A notable aspect of N,N'-(Dimethylsilanediyl)diacetamide's biological activity is its interaction with thyroid hormones. Research has indicated that it may inhibit the incorporation of iodine into thyroglobulin, thereby affecting thyroid hormone biosynthesis. This mechanism was evaluated using the Benesi-Hildebrand method, revealing a charge-transfer complex formation with iodine, which is indicative of anti-thyroid activity .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of N,N'-(Dimethylsilanediyl)diacetamide involved testing against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antibacterial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, N,N'-(Dimethylsilanediyl)diacetamide was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 200 | 70 |

The biological activity of N,N'-(Dimethylsilanediyl)diacetamide can be attributed to several mechanisms:

- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Cytokine Inhibition : By modulating signaling pathways associated with inflammation, it reduces the production of pro-inflammatory cytokines.

- Thyroid Hormone Modulation : Its interaction with iodine and thyroglobulin suggests a direct influence on thyroid hormone synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.